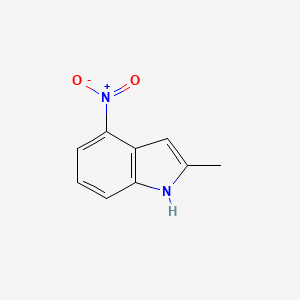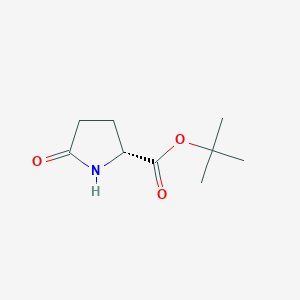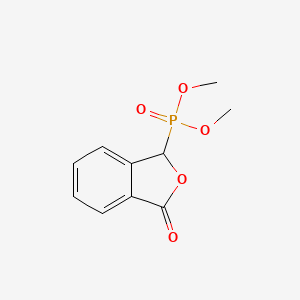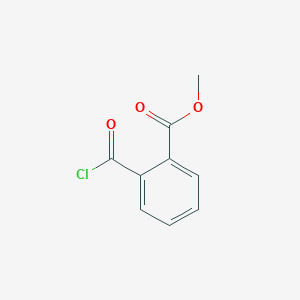![molecular formula C8H9N3O B1312504 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine CAS No. 670246-33-0](/img/structure/B1312504.png)
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C8H9N3O. It has an average mass of 163.177 Da and a mono-isotopic mass of 163.074554 Da .
Synthesis Analysis
The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine involves a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives . The compound undergoes regioselective alkylation and sulfonylation under basic reaction conditions to give a series of N1-substituted products .Molecular Structure Analysis
The electronic structure and prototropic tautomerism of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine were studied theoretically using the B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods and SM8 (H2O, DMF) solvation models .Chemical Reactions Analysis
The chemical reactivity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been explored, revealing that acetylation and benzoylation take place exclusively at the N1 nitrogen atom .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.6±26.5 °C .Scientific Research Applications
Antifungal Activity
The compound has been used in the synthesis of a series of N1-alkyl, N1-acyl and N1-sulfonyl derivatives, which have shown promising antifungal properties . These derivatives have been tested against 21 pathogenic yeast-like fungal clinical isolates and 5 reference strains . Notably, the N1-benzoyl and N1-(4-fluorobenzoyl) derivatives showed 81% and 95% inhibitory efficacy, respectively, against the clinical isolates .
2. Treatment of Cutaneous and Invasive Fungal Infections The need for the development of new efficacious and safe antimycotics is substantiated by the constant threat of cutaneous and invasive fungal infections to human health . The derivatives of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine have shown potential in this area .
Interaction with Human Serum Proteins
Research has been conducted to investigate the retention behavior of the compound’s derivatives in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system . This study aimed to explore the molecular mechanism of HSA-isoxazolone interactions using a quantitative structure–retention relationship (QSRR) approach .
Antibacterial Activity
New derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have shown antibacterial activity . These derivatives have been tested against Gram-negative rods, inhibiting the growth of strains of Citrobacter freundii, Klebsiella pneumoniae, Serratia marcescens, and Pseudomonas stutzeri at concentrations of 50–100 μg/mL .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial and anticancer properties, suggesting that their targets could be specific proteins or enzymes involved in these biological processes.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit or enhance the target’s activity, resulting in the observed biological effects.
Biochemical Pathways
Given its potential antibacterial and anticancer properties , it may affect pathways related to cell division, protein synthesis, or other vital processes in these cells.
Result of Action
Based on its potential antibacterial and anticancer properties, it could lead to the death of bacterial cells or cancer cells, or inhibit their growth or proliferation.
Future Directions
The compound has been used as a substrate for the fluorogenic tandem Mannich-electrophilic amination reaction with formaldehyde and secondary amines, which give rise to the formation of a new class of photostable fluorescent dyes . This suggests potential future directions in the development of new fluorescent dyes.
properties
IUPAC Name |
4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXFBGGMXCHKTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NOC(=C12)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428887 |
Source


|
| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine | |
CAS RN |
670246-33-0 |
Source


|
| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)



